Propargyl-PEG1-Boc

Description

Properties

IUPAC Name |

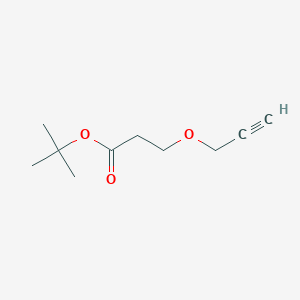

tert-butyl 3-prop-2-ynoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHVLESCKRSEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG1-Boc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, synthesis, and applications of Propargyl-PEG1-Boc, a versatile heterobifunctional linker for advanced bioconjugation.

This compound, chemically identified as tert-butyl N-(2-prop-2-ynoxyethyl)carbamate, is a valuable molecular tool in the fields of chemical biology, drug discovery, and materials science.[1][2] This heterobifunctional linker incorporates three key functional moieties: a terminal propargyl group, a single ethylene (B1197577) glycol unit (PEG1), and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture allows for a sequential and controlled approach to the construction of complex molecular assemblies.

The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[3][4] The short PEG spacer enhances the hydrophilicity of conjugates, which can improve solubility and bioavailability.[5] The Boc-protected amine provides a stable nitrogen source that can be deprotected under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation to other molecules of interest.[4][6]

This guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its synthesis and use, and visualizations of key reaction pathways and workflows.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Name | tert-butyl N-(2-prop-2-ynoxyethyl)carbamate | PubChem[2] |

| Synonyms | This compound, tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | BroadPharm[4], Sigma-Aldrich |

| CAS Number | 634926-63-9 | BroadPharm[4], PubChem[2] |

| Molecular Formula | C₁₀H₁₇NO₃ | BroadPharm[4], PubChem[2] |

| Molecular Weight | 199.25 g/mol | PubChem[2] |

| Exact Mass | 199.12084340 Da | PubChem[2] |

| Appearance | Liquid or low-melting solid | Sigma-Aldrich |

| Purity | ≥95% | Sigma-Aldrich |

| Storage Conditions | -20°C, Sealed in dry conditions | BroadPharm[4], Sigma-Aldrich |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural verification and purity assessment of this compound. While a dedicated spectrum for this specific compound is not publicly available, the expected chemical shifts can be extrapolated from data on analogous molecules with longer PEG chains.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Acetylenic C-H | ~2.4 | t | 1H |

| Propargylic CH ₂ | ~4.2 | d | 2H |

| PEG CH ₂-O | ~3.6 | t | 2H |

| PEG N-CH ₂ | ~3.4 | q | 2H |

| Boc (CH₃)₃C | ~1.44 | s | 9H |

| NH | ~5.0 | br s | 1H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| C =O (Boc) | ~156.0 |

| (C H₃)₃C (Boc) | ~79.5 |

| C ≡CH | ~79.8 |

| C≡C H | ~74.8 |

| O-C H₂-C≡CH | ~58.6 |

| O-C H₂-CH₂-NH | ~69.5 |

| O-CH₂-C H₂-NH | ~40.5 |

| (CH₃)₃C (Boc) | ~28.4 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, deprotection, and bioconjugation of this compound.

Synthesis of this compound

This protocol describes a plausible synthetic route for this compound starting from 2-(prop-2-yn-1-yloxy)ethan-1-amine.

Materials:

-

2-(prop-2-yn-1-yloxy)ethan-1-amine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(prop-2-yn-1-yloxy)ethan-1-amine in a 2:1 mixture of THF and water.

-

Add 3 equivalents of TEA or DIPEA to the solution and stir at room temperature for 5 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add 1.5 equivalents of di-tert-butyl dicarbonate to the solution in one portion.

-

Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Boc Deprotection of this compound

This protocol details the removal of the Boc protecting group to yield the free amine as a trifluoroacetate (B77799) (TFA) salt.[6]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve this compound in anhydrous DCM in a clean, dry round-bottom flask to a concentration of 0.1-0.2 M.[6]

-

Cool the flask in an ice bath to 0°C and stir for 5-10 minutes.[6]

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6] A 1:1 mixture of TFA and DCM is a common starting point.[6]

-

Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[6]

-

Monitor the reaction for 1-2 hours using TLC or LC-MS until the starting material is consumed.[6]

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]

-

To ensure complete removal of residual TFA, add toluene to the residue and re-evaporate. Repeat this co-evaporation step two to three times.[6]

-

Place the residue under high vacuum for several hours to remove any final traces of solvent. The product, Propargyl-PEG1-amine trifluoroacetate salt, is typically obtained as a viscous oil or solid.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), deoxygenated)

Procedure:

-

Prepare stock solutions of all reagents in a compatible, deoxygenated solvent. A 50 mM stock solution of CuSO₄ and a 100 mM stock solution of sodium ascorbate (prepared fresh) in deionized water are recommended.[7] A 50 mM stock solution of the copper ligand in water or DMSO is also needed.[7]

-

In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in the reaction buffer.

-

Add this compound to the reaction mixture, typically at a 1.5 to 5-fold molar excess relative to the azide.[7]

-

Add the copper ligand to a final concentration that is typically 5 times the concentration of CuSO₄.[7]

-

Add CuSO₄ to a final concentration of 0.1 to 1 mM.[7]

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 to 5 mM.[7]

-

Gently mix the components and incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, the conjugated product can be purified by an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

References

- 1. rsc.org [rsc.org]

- 2. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | C10H17NO3 | CID 21913902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Propargyl-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-Boc, a heterobifunctional linker, is a critical tool in modern drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Its unique structure, featuring a terminal propargyl group for click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a Boc-protected amine for controlled, sequential reactions, makes it a versatile building block. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its use, and visualizations of relevant biochemical pathways and experimental workflows.

There appears to be a discrepancy in the publicly available information regarding the CAS number for this compound. It is often cited as 488150-84-1 . However, a structurally identical molecule, tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate , is associated with CAS number 634926-63-9 . This guide will consider both for the purpose of compiling available data.

Core Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the available information, including qualitative descriptions from suppliers and computed data from chemical databases.

| Property | Value | Source Type |

| Chemical Name | This compound; tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | Nomenclature |

| CAS Number | 488150-84-1 / 634926-63-9 | Identifier |

| Molecular Formula | C₁₀H₁₇NO₃ | --- |

| Molecular Weight | 199.25 g/mol | Computed |

| Appearance | Powder or liquid; Liquid or low-melting solid | Supplier Data |

| Solubility | Soluble in DMSO, DCM, DMF | Supplier Data |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

| Purity | Typically ≥95% | Supplier Data |

| Storage Conditions | Store at -20°C for long-term stability. | Supplier Data |

Experimental Protocols

The following protocols are representative methodologies for the key applications of this compound, based on established procedures for similar linker molecules.

Boc Deprotection to Yield the Free Amine

This procedure is a critical first step in many synthetic routes to expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step twice.

-

The resulting product, the TFA salt of the deprotected amine, can often be used in the next step without further purification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is a highly efficient method for conjugating the propargyl group of the linker to an azide-functionalized molecule.

Materials:

-

This compound (or its deprotected amine derivative)

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF and water)

Procedure:

-

Dissolve the this compound (or its derivative) and the azide-functionalized molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water. If using THPTA, it can be pre-mixed with the CuSO₄ solution.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution (or the pre-mixed catalyst solution).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction can be quenched with water and the product extracted with an organic solvent.

-

The crude product can then be purified by flash column chromatography or preparative HPLC.

PROTAC Synthesis Workflow

This workflow outlines a general strategy for synthesizing a PROTAC using this compound, where an E3 ligase ligand is first attached, followed by the target protein ligand.

Step 1: Boc Deprotection

-

Follow the Boc deprotection protocol described above to obtain the free amine of the Propargyl-PEG1-linker.

Step 2: Amide Coupling with E3 Ligase Ligand

-

Activate the carboxylic acid group of the E3 ligase ligand using a coupling agent such as HATU or EDC/NHS in an appropriate solvent like DMF.

-

Add the deprotected Propargyl-PEG1-amine to the activated E3 ligase ligand.

-

Allow the reaction to proceed until completion, monitored by LC-MS.

-

Purify the resulting conjugate by chromatography.

Step 3: Click Chemistry with Target Protein Ligand

-

Conjugate the azide-functionalized target protein ligand to the propargyl group of the product from Step 2 using the CuAAC protocol described above.

-

Purify the final PROTAC molecule using preparative HPLC.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

Caption: A schematic of the PROTAC-mediated protein degradation pathway.

Experimental Workflow for Boc Deprotection

Caption: A typical experimental workflow for the deprotection of a Boc-protected amine.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Propargyl-PEG1-Boc: An In-Depth Technical Guide for Drug Development Professionals

CAS Number: 488150-84-1

This technical guide provides a comprehensive overview of Propargyl-PEG1-Boc, a heterobifunctional linker utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Core Concepts and Physicochemical Properties

This compound is a molecule designed for sequential and orthogonal conjugation strategies. It incorporates three key functional components:

-

Propargyl Group: A terminal alkyne that serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

-

Polyethylene Glycol (PEG1) Spacer: A single ethylene (B1197577) glycol unit that enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The short length of the PEG1 spacer offers a more rigid connection compared to longer PEG chains, which can be advantageous in optimizing the ternary complex formation in PROTACs by reducing conformational flexibility.

-

Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, allowing for its selective deprotection under acidic conditions to enable subsequent conjugation, typically through amide bond formation.

The judicious use of a short PEG linker like in this compound can be critical in fine-tuning the properties of a therapeutic conjugate. Shorter linkers can lead to improved cell permeability and can be crucial in achieving the optimal distance and orientation between the two ligands of a PROTAC for efficient ternary complex formation. However, the reduced length may also impact the solubility and flexibility of the final construct.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 488150-84-1 |

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 200.25 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Storage | Store at -20°C, desiccated and protected from light |

Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic modalities.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The short PEG1 spacer can be particularly influential in optimizing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a critical determinant of degradation efficacy.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Development

In ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The propargyl group allows for a specific and stable conjugation to an azide-modified antibody via click chemistry. The short PEG1 linker can influence the ADC's stability, solubility, and pharmacokinetic profile.

Signaling Pathway: Antibody-Drug Conjugate Internalization and Payload Release

Caption: ADC internalization and payload release pathway.

Experimental Protocols

The following protocols are representative and may require optimization for specific applications.

Synthesis of this compound (Representative Protocol)

A plausible synthetic route for this compound involves the propargylation of a Boc-protected amino-PEG alcohol.

Experimental Workflow: Synthesis of this compound

Caption: Representative synthesis workflow for this compound.

Methodology:

-

Reaction Setup: To a solution of Boc-NH-PEG1-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 1.2 equivalents) portion-wise.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Propargylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Application Protocol: PROTAC Synthesis

This protocol describes the synthesis of a PROTAC using this compound, involving Boc deprotection, amide coupling, and a click chemistry reaction.

Experimental Workflow: PROTAC Synthesis

Caption: General workflow for PROTAC synthesis.

Methodology:

-

Boc Deprotection:

-

Dissolve this compound in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine (Propargyl-PEG1-NH2).

-

-

Amide Coupling with E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.

-

Add the deprotected Propargyl-PEG1-NH2 (1 equivalent) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the resulting Propargyl-PEG1-E3 Ligand conjugate by preparative HPLC.

-

-

Click Chemistry with Target Protein Ligand:

-

Dissolve the Propargyl-PEG1-E3 Ligand conjugate (1 equivalent) and the azide-functionalized target protein ligand (1 equivalent) in a mixture of t-butanol and water.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.5 equivalents) followed by an aqueous solution of copper(II) sulfate (CuSO4) (0.1 equivalents).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC by preparative HPLC.

-

Quantitative Data and Considerations

The choice of linker length in PROTAC and ADC development is a critical parameter that influences the therapeutic's efficacy and pharmacokinetic properties. While extensive quantitative data specifically for this compound is not always available in the public domain, the following table provides a comparative overview of the expected impact of a short PEG linker versus a longer PEG linker based on established principles in the field.

Table 2: Comparative Impact of Short (PEG1) vs. Long (e.g., PEG4-12) Linkers

| Property | Short (PEG1) Linker | Long (e.g., PEG4-12) Linker | Rationale |

| Solubility | Moderate hydrophilicity | Increased hydrophilicity | Longer PEG chains contribute more significantly to the overall hydrophilicity of the molecule, which can be crucial for overcoming the hydrophobicity of some payloads. |

| Cell Permeability | Potentially higher | Potentially lower | Shorter linkers result in a lower molecular weight and polar surface area, which can favor passive diffusion across cell membranes. |

| Ternary Complex Formation (PROTACs) | More constrained, may lead to higher selectivity | More flexible, may accommodate a wider range of protein-protein interactions | The rigidity of a short linker can impose stricter geometric constraints for the formation of a productive ternary complex, potentially enhancing selectivity for the target protein. |

| ADC Stability | May exhibit different stability profile | Can influence stability | The linker length and composition can affect the stability of the ADC in circulation, with longer, more hydrophilic linkers sometimes reducing aggregation.[1] |

| In vivo Efficacy | Target-dependent | Target-dependent | The optimal linker length is highly dependent on the specific target and E3 ligase (for PROTACs) or the antibody-antigen system (for ADCs).[2][] |

Conclusion

This compound is a versatile heterobifunctional linker that offers a valuable tool for the construction of sophisticated therapeutics like PROTACs and ADCs. Its defining feature is the short PEG1 spacer, which provides a more rigid connection compared to its longer-chain counterparts. This property can be strategically employed to optimize the geometric and conformational parameters that govern the efficacy of the final conjugate. The choice between a short or long PEG linker is a critical design element that requires careful consideration and empirical validation to achieve the desired therapeutic profile. This guide provides a foundational understanding and practical protocols to aid researchers in the effective application of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Propargyl-PEG1-Boc Linkers

This technical guide provides a comprehensive overview of Propargyl-PEG1-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug development, and proteomics. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and key applications.

Core Concepts and Applications

This compound is a versatile molecule that incorporates three key chemical moieties: a terminal alkyne (propargyl group), a single polyethylene (B3416737) glycol (PEG1) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex biomolecular architectures.

The primary applications for this compound and similar linkers are in the construction of:

-

Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker's length and flexibility are crucial for the formation of a stable ternary complex.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody. The this compound linker can be used to attach the payload to the antibody, often utilizing "click chemistry" for a stable and specific conjugation.[1] The PEG component enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong its circulation half-life.[][3]

Quantitative Data Summary

There are two common molecules that may be referred to as "this compound", each with distinct chemical structures and properties. The data for both are presented below for clarity.

Table 1: Physicochemical Properties of this compound Variants

| Property | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | Propargyl-PEG1-t-butyl ester |

| Synonyms | Propargyl-PEG1-NH-Boc | Propargyl-PEG1-O-tBu |

| CAS Number | 634926-63-9 | 488150-84-1 |

| Molecular Formula | C10H17NO3 | C10H16O3 |

| Molecular Weight | 199.25 g/mol [4] | 184.23 g/mol [5][6] |

| Appearance | Liquid or low-melting solid[7] | Not specified |

| Purity | Typically ≥95%[7] | Typically >98%[8] |

| Storage Conditions | -20°C, sealed in dry conditions[7][9] | 2-8°C or -20°C, sealed in dry[8][10] |

| Solubility | Soluble in DMSO, DCM, DMF | Soluble in DMSO, DCM, DMF |

Experimental Protocols

The utility of this compound linkers lies in the sequential reactivity of its functional groups. The following protocols detail the two primary experimental procedures: the deprotection of the Boc group to reveal a primary amine, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction of the propargyl group.

Protocol 1: Boc Deprotection

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which can then be conjugated to other molecules, such as carboxylic acids.

Materials and Reagents:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene (B28343) (optional, for azeotropic removal of TFA)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Deprotection Reaction: Slowly add a solution of 20-50% (v/v) TFA in DCM to the cooled solution of the linker.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

(Optional) For complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[11][12]

-

Dissolve the residue in an organic solvent like DCM or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected Propargyl-PEG1-amine.[13]

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-functionalized linker to an azide-containing molecule.

Materials and Reagents:

-

Propargyl-PEG1-linker (either Boc-protected or the deprotected amine)

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent: A deoxygenated mixture of tert-butanol (B103910) and water (1:1 v/v) is commonly used. Other solvents like DMF or DMSO can be employed depending on the solubility of the reactants.

-

Deionized, deoxygenated water

-

Nitrogen or Argon gas

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the Propargyl-PEG1-linker and the azide-containing molecule in the chosen solvent system.

-

Prepare a stock solution of CuSO₄·5H₂O in deoxygenated water.

-

Freshly prepare a stock solution of sodium ascorbate in deoxygenated water immediately before use.

-

-

Reaction Setup:

-

In a reaction vial, combine the Propargyl-PEG1-linker (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.

-

-

Catalyst Addition:

-

Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

-

Add the CuSO₄ solution to a final concentration of 1-2 mM. Ligands such as THPTA can be pre-mixed with the CuSO₄ to improve catalyst stability and efficiency.

-

-

Reaction and Monitoring:

-

Seal the vial and stir the reaction at room temperature.

-

The reaction typically proceeds for 1-12 hours. Monitor the progress by TLC or LC-MS.

-

-

Purification: Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a Propargyl-PEG-Boc linker.

Caption: Experimental workflow for ADC development using a Propargyl-PEG-Boc linker.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway and mechanism of action for a PROTAC molecule.

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

References

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. labinsights.nl [labinsights.nl]

- 4. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | C10H17NO3 | CID 21913902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gentaur.es [gentaur.es]

- 6. CAS:488150-84-1 | C10H16O3 | tert-butyl 3-(prop-2-yn-1-yloxy)propanoate | Pharmalego [pharmalego.com]

- 7. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | 634926-63-9 [sigmaaldrich.com]

- 8. Propargyl-PEG1-t-butyl ester, 488150-84-1 | BroadPharm [broadpharm.com]

- 9. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]

- 10. 488150-84-1|Propargyl-peg1-t-butyl ester|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Propargyl-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Propargyl-PEG1-Boc, a heterobifunctional linker crucial in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a two-step process, commencing with the readily available starting material, 2-(2-aminoethoxy)ethanol (B1664899). This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a reliable two-step pathway:

-

N-Boc Protection: The primary amine of 2-(2-aminoethoxy)ethanol is selectively protected using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction yields the intermediate, N-Boc-2-(2-hydroxyethoxy)ethanamine.

-

Propargylation: The terminal hydroxyl group of the N-Boc protected intermediate is then etherified with propargyl bromide via a Williamson ether synthesis to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-(2-hydroxyethoxy)ethanamine

This procedure details the protection of the primary amine of 2-(2-aminoethoxy)ethanol with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

| Reagent/Material | Supplier | Grade | Purpose |

| 2-(2-aminoethoxy)ethanol | Sigma-Aldrich | ≥99% | Starting Material |

| Di-tert-butyl dicarbonate | Sigma-Aldrich | Reagent grade, ≥97% | Boc protecting agent |

| Dichloromethane (B109758) (DCM) | Fisher Scientific | Anhydrous, ≥99.8% | Reaction Solvent |

| Ethyl acetate (B1210297) | Fisher Scientific | ACS Grade | Eluent for column chromatography |

| Hexane (B92381) | Fisher Scientific | ACS Grade | Eluent for column chromatography |

| Silica (B1680970) gel | Sigma-Aldrich | 60 Å, 230-400 mesh | Stationary phase for chromatography |

| Saturated aqueous sodium bicarbonate | - | - | Work-up |

| Brine | - | - | Work-up |

| Anhydrous sodium sulfate | Fisher Scientific | ACS Grade | Drying agent |

Reaction Conditions:

| Parameter | Value |

| Reaction Scale | 20 mmol |

| Reaction Time | Monitored by TLC until completion |

| Temperature | Room Temperature |

| Purification Method | Flash column chromatography |

Procedure:

-

To a solution of 2-(2-aminoethoxy)ethanol (2.10 g, 20 mmol) in dichloromethane (40 mL), di-tert-butyl dicarbonate (4.36 g, 20 mmol) is slowly added at room temperature.[1]

-

The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of 50-70% ethyl acetate in hexane to afford N-Boc-2-(2-hydroxyethoxy)ethanamine as a colorless oil.[1]

Expected Yield: Quantitative (approximately 4.21 g).[1]

Step 2: Synthesis of this compound

This protocol describes the propargylation of the hydroxyl group of N-Boc-2-(2-hydroxyethoxy)ethanamine via Williamson ether synthesis.

Materials and Reagents:

| Reagent/Material | Supplier | Grade | Purpose |

| N-Boc-2-(2-hydroxyethoxy)ethanamine | - | As synthesized in Step 1 | Starting Material |

| Sodium hydride (NaH) | Sigma-Aldrich | 60% dispersion in mineral oil | Base for deprotonation |

| Propargyl bromide | Sigma-Aldrich | 80 wt. % in toluene | Propargylating agent |

| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous, ≥99.9% | Reaction Solvent |

| Diethyl ether | Fisher Scientific | ACS Grade | Work-up |

| Saturated aqueous ammonium (B1175870) chloride | - | - | Quenching agent |

| Brine | - | - | Work-up |

| Anhydrous magnesium sulfate | Fisher Scientific | ACS Grade | Drying agent |

Reaction Conditions:

| Parameter | Value |

| Molar Ratio (Substrate:Base:Alkylating agent) | 1 : 1.2 : 1.2 |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Purification Method | Flash column chromatography |

Procedure:

-

N-Boc-2-(2-hydroxyethoxy)ethanamine (1.0 eq) is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.2 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Propargyl bromide (1.2 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield this compound.

Synthesis Pathway Diagram

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide to the Solubility of Propargyl-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of Propargyl-PEG1-Boc, a heterobifunctional linker integral to the fields of bioconjugation and medicinal chemistry. Given the limited availability of precise quantitative solubility data in public literature, this document synthesizes inferred solubility information based on its structural components and data from analogous molecules. Furthermore, it provides detailed experimental protocols for solubility determination and for bioconjugation workflows where this linker is employed.

Molecular Structure and its Influence on Solubility

This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that dictate its solubility profile. Its structure consists of three key components:

-

t-Boc (tert-Butyloxycarbonyl) Group: A bulky and lipophilic protecting group for the amine, which enhances solubility in nonpolar organic solvents.

-

PEG1 (Polyethylene Glycol) Spacer: A single ethylene (B1197577) glycol unit. While shorter than in many related linkers, this hydrophilic segment still improves solubility in polar solvents.

-

Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Its impact on overall solubility is minimal compared to the other functional groups.

The interplay between the hydrophobic Boc group and the hydrophilic PEG spacer allows for solubility in a range of organic solvents.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data (e.g., mg/mL) for this compound is not extensively published, a qualitative solubility profile can be inferred from the behavior of structurally similar PEGylated molecules. The following table summarizes the expected solubility in common laboratory solvents.

| Solvent Class | Solvent Name | Inferred Solubility | Rationale/Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar solvent capable of dissolving a wide array of PEGylated compounds.[1][2] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is effective at dissolving PEG derivatives.[1][2] | |

| Dichloromethane (DCM) | Soluble | Chlorinated solvents are generally suitable for dissolving molecules with Boc protecting groups.[3] | |

| Acetonitrile (ACN) | Soluble | PEG derivatives generally exhibit good solubility in acetonitrile.[1] | |

| Polar Protic | Methanol | Likely Soluble | PEG compounds are typically soluble in alcohols like methanol.[1][2] |

| Ethanol | Likely Soluble | Similar to methanol, good solubility is expected, though it can be concentration-dependent.[1][2] | |

| Non-Polar | Toluene | Less Soluble | Solubility is expected to be limited at room temperature but may increase with heating.[1] |

| Hexane | Insoluble | The hydrophilic PEG portion of the molecule makes it generally insoluble in non-polar aliphatic solvents like hexane.[1] | |

| Diethyl Ether | Insoluble | PEG compounds are generally insoluble in diethyl ether, which is often used for precipitation.[1] | |

| Aqueous | Water/Buffers | Sparingly Soluble | The hydrophobic Boc group can lead to aggregation and limit solubility in purely aqueous solutions. The use of a water-miscible organic co-solvent is often necessary.[4] |

Experimental Protocols

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of this compound at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Add a precise volume of the selected solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[5]

-

Sample Preparation: After equilibration, allow the vial to stand for 30 minutes for the excess solid to settle. Centrifuge the vial at high speed to pellet any remaining undissolved solid.[6]

-

Analysis: Carefully collect an aliquot of the supernatant and dilute it with the appropriate solvent. Quantify the concentration of this compound using a pre-calibrated analytical method such as HPLC.

-

Data Reporting: The determined concentration represents the saturation solubility, which should be reported in units such as mg/mL or mol/L at the specified temperature.

Due to the limited aqueous solubility, a sequential dissolution method is recommended.

Materials:

-

This compound

-

Water-miscible organic co-solvent (e.g., DMSO, DMF, or ethanol)

-

Aqueous buffer (e.g., PBS)

-

Vortex mixer

Procedure:

-

Weigh the required amount of this compound in a sterile tube.

-

Add a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to completely dissolve the compound.[4]

-

While vortexing, add the desired aqueous buffer dropwise to the organic solution until the final desired concentration is reached.[4]

-

If the solution becomes cloudy, gentle warming or sonication can be used to aid dissolution. However, avoid prolonged heating to prevent potential degradation.[4]

Visualizations

The solubility of this compound is a balance between its different structural components and the properties of the solvent.

Caption: Factors influencing the solubility of this compound.

This compound is a bifunctional linker enabling a two-step conjugation strategy. First, the propargyl group is reacted with an azide-containing molecule. Subsequently, the Boc-protecting group is removed to reveal an amine, which can then be conjugated to another molecule.

References

Propargyl-PEG1-Boc: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG1-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, proteomics, and drug discovery. Its architecture, featuring a terminal alkyne (propargyl group), a single polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group, enables the precise and sequential assembly of complex molecular structures. This guide provides a comprehensive overview of its chemical properties, mechanism of action, key applications, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound, also identified as Propargyl-PEG1-t-butyl ester, is a versatile chemical tool.[1][2] Its key functional components—the propargyl group for "click" chemistry, the PEG spacer for modulating physicochemical properties, and the acid-labile Boc group for controlled deprotection—make it a valuable reagent in multi-step synthesis.[1][3]

| Property | Data | Reference |

| Chemical Name | 3-(2-propyn-1-yloxy)propanoic acid tert-butyl ester | [1][2] |

| Synonyms | This compound, Propargyl-PEG1-t-butyl ester | [1][2][4] |

| CAS Number | 488150-84-1 | [1][5][6] |

| Molecular Formula | C10H16O3 (based on t-butyl ester structure) | |

| Molecular Weight | 184.23 g/mol (based on t-butyl ester structure) | |

| Appearance | Typically a liquid or oil | [7] |

| Storage Temperature | Recommended at -20°C for long-term stability | [7] |

Mechanism of Action in Bioconjugation

The utility of this compound stems from its ability to facilitate a two-step, orthogonal conjugation process. This allows for the controlled and sequential attachment of different molecules.

-

Click Chemistry via the Propargyl Group : The terminal alkyne of the propargyl group is a reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction is highly efficient and specific, allowing for the covalent linking of the linker to any molecule containing an azide (B81097) group, even in complex biological mixtures.[9] The result is a stable triazole linkage.[1]

-

Deprotection and Secondary Conjugation : The Boc group serves as a protecting group for a carboxylic acid (as a t-butyl ester).[1][3] This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a free carboxyl group.[1][10] This newly exposed functional group can then be activated to react with an amine-containing molecule to form a stable amide bond.[7]

Applications in Drug Development

This compound is a key building block in the synthesis of sophisticated therapeutics that require the precise linking of two or more distinct molecular entities.

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[4] this compound serves as an alkyl/ether-based PROTAC linker.[1][4] The linker's length and composition are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the target's ubiquitination and degradation.[3][11]

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[12] this compound can be used to construct the linker that connects the antibody to the cytotoxic payload.[11][12] The propargyl group allows for efficient conjugation to an azide-modified antibody, while the deprotected carboxyl group can be coupled to the drug. The PEG component can improve the ADC's solubility, stability, and pharmacokinetic profile, potentially reducing immunogenicity and non-specific uptake.[12][13]

Experimental Protocols

The following are generalized protocols for the use of this compound. Specific reaction conditions may need optimization.

This protocol describes the conjugation of this compound to an azide-modified molecule (e.g., a protein or peptide).

-

Reagent Preparation :

-

Dissolve the azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

-

Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270) in water.[9]

-

Prepare a stock solution of a copper-stabilizing ligand, such as THPTA, in water.[12]

-

-

Reaction Setup :

-

Incubation :

-

Purification :

-

Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted linker, copper, and other small molecules.[12]

-

This protocol outlines the removal of the Boc protecting group and subsequent conjugation to an amine-containing molecule.

-

Boc Deprotection :

-

Dissolve the Propargyl-PEG1-conjugate (from Protocol 1) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[10]

-

Stir the solution at 0°C for 2 hours.[10]

-

Remove the TFA and DCM under vacuum to yield the deprotected product with a free carboxylic acid.[10]

-

-

Amide Coupling :

-

Dissolve the deprotected conjugate in an anhydrous solvent like DMF or DCM.

-

Activate the carboxylic acid by adding coupling reagents such as HATU and an organic base like DIPEA or TEA.[11]

-

In a separate vessel, dissolve the amine-containing payload molecule.

-

Add the activated conjugate solution dropwise to the amine solution.

-

Allow the reaction to stir overnight at room temperature.[14]

-

-

Purification :

-

Monitor the reaction by TLC or LC-MS. Upon completion, purify the final product by preparative HPLC or other suitable chromatography methods.[14]

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a hazard assessment based on its functional groups and related compounds is prudent.[15]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses with side shields or goggles, and a laboratory coat.[15][16]

-

Engineering Controls : Handle the compound, especially in its solid or concentrated form, within a certified chemical fume hood to minimize inhalation exposure.[16] Ensure an eyewash station and safety shower are readily accessible.[16]

-

Spill and Disposal : In case of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it, then collect it in a labeled container for chemical waste.[7][15] All waste containing the compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[16][17]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at -20°C.[7] Keep away from oxidizing agents and strong acids or bases.[7]

References

- 1. Propargyl-PEG1-t-butyl ester | 488150-84-1 [chemicalbook.com]

- 2. Propargyl-PEG1-t-butyl ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

- 4. glpbio.cn [glpbio.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Propargyl-PEG1-Boc: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key functional components: a terminal propargyl group for "click" chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent conjugation following deprotection. The integrity and purity of this linker are paramount for the successful synthesis of complex biomolecules and for ensuring the reproducibility of experimental results.

This technical guide provides a comprehensive overview of the stability of this compound, offering insights into its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally related compounds and the known chemical properties of its constituent functional groups to provide a robust framework for its handling and use.

Core Stability Characteristics

The overall stability of this compound is a composite of the individual stabilities of its three functional domains: the Boc-protected amine, the PEG linker, and the propargyl group.

Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability under a range of conditions.

-

pH Stability: The Boc group is notably stable in neutral and basic aqueous solutions but is labile under acidic conditions.[1] Cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] While generally stable at neutral pH, prolonged exposure to even mildly acidic conditions (pH < 5) can lead to gradual hydrolysis and removal of the Boc group.

-

Thermal Stability: The Boc group can be thermally labile. While significant decomposition typically requires elevated temperatures (often above 150°C), the exact temperature can be influenced by the molecular context and the presence of catalysts.[3]

Polyethylene Glycol (PEG) Linker

The single ethylene (B1197577) glycol unit (PEG1) imparts hydrophilicity. While generally stable, the ether linkage in the PEG chain can be susceptible to degradation.

-

Oxidative Degradation: The PEG chain is vulnerable to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions.[4] This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. Storing under an inert atmosphere, such as argon or nitrogen, is recommended to minimize oxidative degradation.

-

Thermal Stability: Short-chain PEGs are generally more thermally stable than their high molecular weight counterparts. However, prolonged exposure to high temperatures can still lead to degradation.

Propargyl Group

The terminal alkyne of the propargyl group is a key reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

-

General Stability: The propargyl group is relatively stable under a wide range of conditions, including those typically used for purification and handling.

-

pH and Thermal Sensitivity: While generally stable, the propargyl group can be susceptible to degradation under strongly acidic or basic conditions. Additionally, it may undergo polymerization upon prolonged heating, especially in the presence of basic conditions.

Recommended Storage and Handling

To ensure the long-term integrity and performance of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°CShort-term: 2-8°C | Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the PEG chain. |

| Light Exposure | Protect from light by storing in an amber vial or a light-blocking container. | Minimizes the potential for photo-initiated degradation. |

| Moisture | Keep the container tightly sealed in a dry environment. Allow the vial to warm to room temperature before opening. | Prevents moisture condensation upon opening, which could lead to hydrolysis of the Boc group if acidic impurities are present. |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the Boc group, oxidation of the PEG linker, and potential reactions of the propargyl group under harsh conditions.

Caption: Key degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

1. Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

2. Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Temperature-controlled incubator/oven

-

Photostability chamber

-

HPLC system with UV detector

-

LC-MS system

-

NMR spectrometer

3. Stock Solution Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

4. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 40°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 40°C.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 40°C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Place a known amount of solid this compound in a vial and store in an oven at 60°C.

-

Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

5. Sampling and Analysis:

-

Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

For acid and base hydrolysis samples, neutralize the aliquots before analysis.

-

For the thermal stress sample, dissolve a portion of the solid in acetonitrile to the initial stock concentration at each time point.

-

Analyze all samples by HPLC and LC-MS to determine the percentage of remaining this compound and to identify any degradation products.

-

Confirm the structure of the starting material and any major degradation products by NMR spectroscopy.

Caption: Workflow for stability assessment of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation:

-

¹H NMR (400 MHz, CDCl₃):

-

Boc group: A singlet around 1.45 ppm (9H).

-

PEG methylene (B1212753) protons: Multiplets between 3.5-3.8 ppm (4H).

-

Propargyl methylene protons: A doublet around 4.2 ppm (2H).

-

Propargyl alkyne proton: A triplet around 2.4 ppm (1H).

-

NH proton: A broad singlet, chemical shift can vary.

-

Conclusion

A thorough understanding of the stability profile of this compound is crucial for its effective use in research and development. While this molecule is generally stable under recommended storage conditions, it is susceptible to degradation under specific environmental stresses. The primary liabilities are the acid-catalyzed hydrolysis of the Boc protecting group and the oxidative degradation of the PEG linker. By adhering to the storage and handling guidelines outlined in this guide and employing the described analytical methods for quality control, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes. The provided experimental protocols offer a framework for conducting in-house stability studies to further characterize the behavior of this important linker in specific applications and formulations.

References

Propargyl-PEG1-Boc: An In-depth Technical Safety Guide

This guide provides comprehensive safety information for Propargyl-PEG1-Boc, a bifunctional linker molecule utilized in pharmaceutical research and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates safety data from structurally related compounds and established laboratory safety protocols. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe handling, storage, and disposal of this compound.

Hazard Identification and Assessment

The primary hazard is associated with the reactive propargyl group . Related compounds containing a propargyl moiety exhibit a range of toxicological and physical hazards. For instance, propargyl alcohol is known to be toxic if inhaled, ingested, or absorbed through the skin, and it is also flammable.[1] Short-term exposure to propargyl compounds can lead to skin irritation, respiratory distress, and eye burns.[1]

The Boc protecting group is generally stable under normal laboratory conditions but is typically removed using acidic conditions, which introduces its own set of handling hazards. The PEG component is widely considered to be of low toxicity.

Based on the analysis of related compounds, it is prudent to assume that this compound may be an irritant to the skin, eyes, and respiratory tract.

To provide a clearer understanding of the potential risks, the following table summarizes the GHS hazard classifications for compounds structurally related to this compound.

| Compound | GHS Hazard Statements |

| Propargyl-PEG1-NHS ester | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |

| Propargylamine | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage.[2][3] |

| Dipropargyl Ether | H226: Flammable liquid and vapor.H302: Harmful if swallowed.[2] |

| Propargyl Alcohol | Toxic if inhaled, ingested, or absorbed through the skin.Causes skin, eye, and respiratory tract irritation.[1][4] |

Handling and Storage

Adherence to stringent safety protocols is essential to minimize exposure and ensure a safe laboratory environment when working with this compound.

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for each stage of handling.

| Operation | Required Personal Protective Equipment (PPE) |

| Weighing and Aliquoting | - Chemical safety goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosure is mandatory.[1] |

| Dissolving and Reactions | - Chemical safety goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- All operations should be conducted in a chemical fume hood.[1] |

| Spill Cleanup | - All PPE listed for "Handling & Use"- Respiratory protection (e.g., a NIOSH-approved respirator) may be required depending on the spill size and ventilation.[1] |

-

Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

-

Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.[1]

-

Dissolving: Add the solid to the solvent slowly. If the dissolution process is exothermic, take appropriate cooling measures.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions.[2]

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

| Storage Parameter | Recommendation | Rationale |

| Container | Keep container tightly sealed.[2] | Prevents contamination and degradation. |

| Environment | Store in a dry, well-ventilated area.[2] | Minimizes potential for reaction with moisture and air. |

| Temperature | Recommended storage temperature is often -20°C.[5] | Enhances long-term stability. |

| Hazards to Avoid | Avoid direct sunlight and sources of ignition.[6] | The propargyl group may be flammable.[1] |

Emergency Procedures

The following first-aid measures are based on protocols for similar chemical compounds. Seek immediate medical attention if symptoms persist or in case of severe exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7] |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[8] |

| Eye Contact | Immediately wash eyes with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.[8] |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

-

Evacuation: In the event of a significant spill, evacuate the immediate area.[1]

-

Ventilation: Ensure the area is well-ventilated.[1]

-

Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]

-

Cleanup: Carefully collect the absorbed material into a designated, labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[2]

-

Disposal: Dispose of all waste materials containing this compound through your institution's hazardous waste management program, following all local, state, and federal regulations.[1]

Visual Guides

The following diagrams illustrate key safety workflows and logical relationships relevant to the handling of this compound.

Caption: Hazard communication workflow for this compound.

Caption: Step-by-step protocol for managing a this compound spill.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Propargyl-PEG1-acid, 55683-37-9 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. targetmol.com [targetmol.com]

- 8. axispharm.com [axispharm.com]

An In-depth Technical Guide to Propargyl-PEG1-Boc: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and overall performance of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Propargyl-PEG1-Boc is a heterobifunctional linker that offers a versatile and efficient platform for the covalent linkage of molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

This compound incorporates three key functional components: a terminal propargyl group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected amine.[5] The propargyl group, with its terminal alkyne, is primed for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[6][7] The short PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and bioavailability.[2] The Boc-protected amine allows for a sequential and controlled conjugation strategy, where the amine can be deprotected under acidic conditions for subsequent reactions, such as amide bond formation.[8][9] This modular nature makes this compound an invaluable tool in the construction of sophisticated molecular architectures for targeted therapies and research applications.[10]

Chemical Properties and Structure

Chemical Name: tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate CAS Number: 488150-84-1[3][4] Molecular Formula: C10H16O3[11] Molecular Weight: 184.2 g/mol [12]

The structure of this compound is characterized by its three distinct functional domains:

-

Propargyl Group: The terminal alkyne functionality is the reactive handle for CuAAC, enabling the formation of a stable triazole linkage with an azide-modified molecule.[6]

-

PEG1 Spacer: The single ethylene (B1197577) glycol unit provides a short, hydrophilic spacer that can help to modulate the physicochemical properties of the bioconjugate.[2]

-

Boc-Protected Amine: The tert-butyloxycarbonyl protecting group provides a stable mask for the primary amine, which can be selectively removed under acidic conditions to allow for further functionalization.[8][9]

Core Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable linker in several areas of drug development and research:

-

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2] this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The linker's length and flexibility are critical for the formation of a stable ternary complex and efficient protein degradation.[13] While longer PEG chains are often employed, short linkers like PEG1 can be advantageous in optimizing the specific geometry required for certain target-ligase pairs.[13]

-

ADCs (Antibody-Drug Conjugates): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The sequential nature of the conjugation, enabled by the Boc-protected amine and the propargyl group, allows for precise control over the drug-to-antibody ratio (DAR).

-

Peptide and Oligonucleotide Modification: this compound can be used to introduce a PEG spacer and a reactive handle for further modification of peptides and oligonucleotides, potentially improving their pharmacological properties.

-

Surface Functionalization: The reactive groups on the linker can be utilized to immobilize biomolecules onto surfaces for various diagnostic and research applications.

Data Presentation

The following tables summarize representative quantitative data for the key reactions involving Propargyl-PEG-Boc linkers. It is important to note that specific yields and reaction times will vary depending on the substrates, reaction conditions, and the length of the PEG chain.

Table 1: Representative Conditions and Yields for Boc Deprotection

| Acid System | Concentration | Time (hours) | Temperature | Typical Yield |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v) | 1 - 2 | Room Temperature | >95% |

| 4M HCl in 1,4-Dioxane | 4M | 1 - 4 | Room Temperature | >95% |

Table 2: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Typical Concentration |

| Propargyl-PEG-Boc conjugate | 1.0 - 1.5 equivalents |

| Azide-containing molecule | 1.0 equivalent |

| Copper(II) sulfate (B86663) (CuSO₄) | 0.05 - 0.1 equivalents |

| Sodium Ascorbate | 0.2 - 0.5 equivalents |

| Copper-stabilizing ligand (e.g., THPTA) | 0.25 - 0.5 equivalents |

| Reaction Time | 1 - 4 hours at Room Temperature |

| Typical Yield | >90% |

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Propargyl-PEG1-t-butyl ester | 488150-84-1 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound;488150-84-1, CasNo.488150-84-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 12. Propargyl-PEG1-t-butyl ester, 488150-84-1 | BroadPharm [broadpharm.com]

- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]